Pimobendan hydrochloride

Myocardial perfusion Regional blood flow Calcium sensitizer comparison

Pimobendan HCl (UD-CG115 HCl) is a dual calcium sensitizer/PDE3 inhibitor with distinct organ perfusion effects—reducing endo/epi flow ratio and increasing hepatic blood flow vs. levosimendan and milrinone. It retains 19±6% inotropic effect under cAMP/PKA blockade, enabling mechanistic dissection. The crystalline hydrochloride salt (≥98%) ensures reproducible dissolution. Ideal for comparative cardiovascular research. CoA provided with each shipment.

Molecular Formula C19H19ClN4O2
Molecular Weight 370.8 g/mol
CAS No. 77469-98-8
Cat. No. B1600891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimobendan hydrochloride
CAS77469-98-8
Molecular FormulaC19H19ClN4O2
Molecular Weight370.8 g/mol
Structural Identifiers
SMILESCC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC.Cl
InChIInChI=1S/C19H18N4O2.ClH/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12;/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24);1H
InChIKeyOJLOGBZTFKPHDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pimobendan Hydrochloride (CAS 77469-98-8): Pharmacological Profile and Procurement Baseline for a Calcium-Sensitizing Inodilator


Pimobendan hydrochloride (UD-CG115 hydrochloride) is a benzimidazole-pyridazinone derivative that functions as a dual-mechanism inodilator, combining calcium sensitization of myocardial myofilaments with selective phosphodiesterase III (PDE3) inhibition [1]. Unlike pure PDE3 inhibitors (e.g., milrinone) or sympathomimetics, pimobendan enhances myocardial contractility without a concomitant increase in intracellular calcium transients or myocardial oxygen consumption, a mechanistic advantage that underpins its favorable hemodynamic profile in both experimental models and clinical applications [2]. The hydrochloride salt form (molecular formula C19H19ClN4O2, MW 370.83) exhibits solubility in DMSO and organic solvents, enabling formulation versatility for research and pharmaceutical development . While pimobendan is approved primarily for veterinary use in canine congestive heart failure, its calcium-sensitizing pharmacology remains a subject of active investigation in human cardiovascular research as a prototype for this therapeutic class [3].

Why Pimobendan Hydrochloride Cannot Be Readily Substituted by Other PDE3 Inhibitors or Calcium Sensitizers in Research and Formulation


Substitution of pimobendan hydrochloride with structurally or mechanistically related compounds—including levosimendan, milrinone, or other PDE3 inhibitors—is not pharmacologically or clinically interchangeable due to quantitatively distinct effects on regional tissue perfusion, differential ratios of calcium sensitization to PDE3 inhibition, and species-specific pharmacokinetic and metabolic profiles [1]. Pimobendan and levosimendan, despite both being classified as calcium sensitizers, exhibit divergent effects on myocardial blood flow distribution (endo/epi ratio), hepatic perfusion, and myocardial oxygen consumption in head-to-head experimental models, indicating that their in vivo hemodynamic signatures are not equivalent [2]. Furthermore, the hydrochloride salt form of pimobendan possesses specific crystalline characteristics and solubility parameters that affect formulation behavior, particularly in solid oral dosage forms where pH-dependent dissolution can influence bioavailability [3]. These pharmacodynamic and physicochemical distinctions preclude generic substitution without experimental validation of equivalence in the intended model system or application.

Pimobendan Hydrochloride: Head-to-Head Quantitative Differentiation Evidence Against Levosimendan and Milrinone


Pimobendan vs. Levosimendan: Quantified Differences in Regional Myocardial Perfusion in Canine Models

In a direct head-to-head comparison using radioactive microsphere technique in barbiturate-anesthetized dogs, pimobendan increased midmyocardial and subepicardial blood flow and reduced the endocardial-to-epicardial (endo/epi) blood flow ratio to a significantly greater degree than levosimendan, whereas milrinone produced no significant change in myocardial perfusion [1]. This differential effect on transmural blood flow distribution is critical for assessing myocardial oxygen supply-demand balance under conditions of increased contractility.

Myocardial perfusion Regional blood flow Calcium sensitizer comparison

Pimobendan vs. Levosimendan: Differential Effects on Hepatic Blood Flow in Canine Models

In the same head-to-head canine study, pimobendan increased hepatic blood flow to a significantly greater degree than levosimendan, while neither drug altered small intestinal perfusion to a meaningful extent [1]. This differential effect on hepatic perfusion has implications for drug metabolism and hepatic clearance considerations, as well as for models of heart failure with secondary hepatic congestion.

Hepatic perfusion Splanchnic blood flow Inodilator comparison

Pimobendan vs. Levosimendan and Milrinone: Differential Effects on Myocardial Oxygen Consumption in Canine Models

In a direct head-to-head comparison of left ventricular-arterial coupling and mechanical efficiency in open-chest anesthetized dogs, levosimendan significantly reduced the pressure-work index (PWI, an estimate of myocardial oxygen consumption), whereas neither pimobendan nor milrinone reduced PWI at the tested doses [1]. This represents a key pharmacodynamic differentiation: pimobendan enhances contractility and mechanical efficiency without reducing estimated myocardial oxygen consumption, distinguishing its profile from levosimendan.

Myocardial oxygen consumption Pressure-work index Cardiac efficiency

Pimobendan vs. Milrinone: Quantified Positive Inotropic Effect Attributable to Calcium Sensitization in Intact Ventricular Preparations

In a comparative study using guinea-pig ventricular myocytes and papillary muscles, pimobendan (50 μM) increased developed tension (DT) by 68 ± 11% (n=6) in the absence of H89, an inhibitor of cAMP-dependent protein kinase [1]. In the presence of 20 μM H89, which completely blocked pimobendan-induced increases in L-type Ca2+ current (ICa), pimobendan still increased DT by 19 ± 6% (n=6), revealing a calcium-sensitizing component independent of PDE3 inhibition. In contrast, milrinone (50 μM) and forskolin produced no increase in DT in the presence of H89, confirming that their positive inotropic effects are mediated entirely through cAMP/PDE3 pathways.

Calcium sensitization Positive inotropy PDE3 inhibition

Pimobendan Hydrochloride: PDE3 Inhibitory Potency (IC50 = 0.32 μM) as a Reference Benchmark

Pimobendan hydrochloride exhibits selective inhibition of phosphodiesterase III (PDE3) with an IC50 value of 0.32 μM . This value serves as a benchmark for comparative assessment of PDE3 inhibitory potency relative to other inodilators and as a quality control reference for verifying compound identity and purity in procurement settings.

PDE3 inhibition Enzyme inhibition IC50

Pimobendan Hydrochloride: Crystalline Form Differentiation and Salt Form Advantages in Formulation

Pimobendan hydrochloride exists in a defined crystalline form characterized by a specific X-ray diffraction pattern with characteristic diffraction peaks at specified 2θ angles (±0.2°) [1]. The hydrochloride salt form confers distinct solubility and dissolution properties compared to the free base, which is critical for oral solid dosage form development. The crystalline form can be characterized and differentiated by XRPD, IR spectroscopy, Raman spectroscopy, and differential scanning calorimetry (DSC) [1]. This crystalline identity serves as a quality attribute for procurement specifications.

Crystalline polymorph Salt form Pharmaceutical formulation

Evidence-Backed Application Scenarios for Pimobendan Hydrochloride in Research and Pharmaceutical Development


Comparative Pharmacology Studies of Inodilator Effects on Regional Myocardial and Splanchnic Perfusion

Researchers designing head-to-head comparisons of calcium sensitizers and PDE3 inhibitors should select pimobendan hydrochloride for its quantitatively demonstrated, distinct effects on regional blood flow distribution. Specifically, pimobendan reduces the endocardial-to-epicardial blood flow ratio to a greater degree than levosimendan and increases hepatic blood flow more than levosimendan, whereas milrinone shows no effect on myocardial perfusion [1]. These differential perfusion signatures make pimobendan the appropriate choice for studies investigating organ-specific hemodynamic consequences of inodilator therapy, particularly in models of heart failure with secondary hepatic congestion or altered coronary flow reserve.

Mechanistic Studies Requiring Calcium Sensitization Without Increased Myocardial Oxygen Consumption

For investigators seeking to dissect the relative contributions of calcium sensitization versus PDE3 inhibition to positive inotropy, pimobendan hydrochloride provides a uniquely quantifiable dual-mechanism profile. The compound retains a 19±6% positive inotropic effect even under complete blockade of cAMP/PKA signaling, whereas milrinone shows no residual inotropic effect under identical conditions [1]. Additionally, pimobendan does not reduce the pressure-work index (myocardial oxygen consumption) in canine models, distinguishing it from levosimendan which does reduce PWI . These differential characteristics enable precise experimental designs that isolate calcium-sensitizing pharmacology from PDE3-mediated effects.

Pharmaceutical Formulation Development Requiring Defined Crystalline Salt Form

Pharmaceutical scientists developing oral solid dosage forms of pimobendan should prioritize the hydrochloride salt with defined crystalline characteristics. The crystalline form can be analytically verified by XRPD, IR spectroscopy, Raman spectroscopy, and DSC, providing a reproducible physical form specification for quality control and regulatory documentation [1]. The hydrochloride salt form offers distinct solubility advantages over the free base for formulation in acidic dissolution environments, which is particularly relevant given that pimobendan bioavailability can be affected by gastric pH variations and food intake [Supporting evidence: class-level pharmacokinetic knowledge indicates food reduces Cmax by approximately 40% and delays Tmax by 2 hours, underscoring the importance of controlled salt form and formulation design].

Veterinary Pharmacokinetic Studies in Canine Heart Failure Models

Investigators conducting pharmacokinetic studies in dogs with naturally occurring myxomatous mitral valve disease (MMVD) should note that pimobendan pharmacokinetic parameters exhibit high inter-individual variability in this population, with coefficients of variation of 147.84% for absorption rate and 64.51% for elimination rate [1]. This variability is not predicted by age, body weight, disease stage, or biochemical parameters, necessitating careful study design with adequate sample sizes and population PK modeling approaches. The active metabolite O-desmethyl-pimobendan (ODMP) exhibits elimination half-life of approximately 1.3 hours, comparable to the parent compound's 1-hour elimination half-life, indicating that both parent and metabolite contribute to the overall pharmacodynamic effect [1]. This species-specific and disease-state-specific PK profile informs appropriate compound selection for canine cardiovascular research applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pimobendan hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.